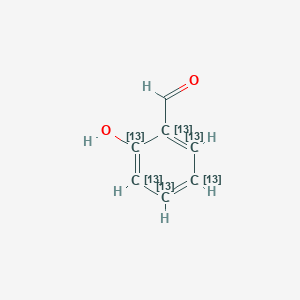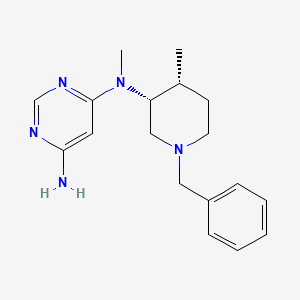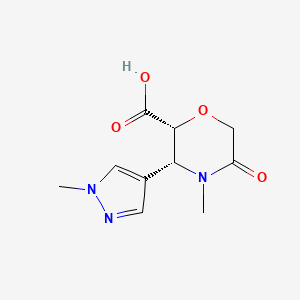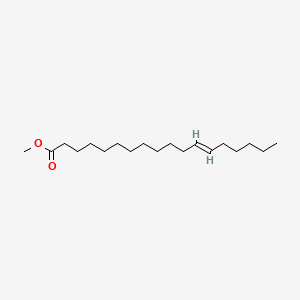
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 2-fluoropyridine with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridine compounds .
Aplicaciones Científicas De Investigación
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential bioactivity and stability.
Agrochemicals: The compound is explored for its use in pesticides and herbicides, leveraging its fluorinated structure for enhanced efficacy.
Material Science: It is investigated for its potential in creating advanced materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. In agrochemicals, the compound may disrupt essential biological processes in pests, leading to their elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)pyridine
- N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Fluoropyridines with different substituents
Uniqueness
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is unique due to its specific combination of fluorine atoms and the pyridine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications. Compared to other fluoropyridines, this compound may offer enhanced bioactivity and selectivity in medicinal and agrochemical applications .
Propiedades
Fórmula molecular |
C7H6F4N2 |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H6F4N2/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2,(H,12,13) |
Clave InChI |
PGRVYXREFXOPHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1NCC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)






